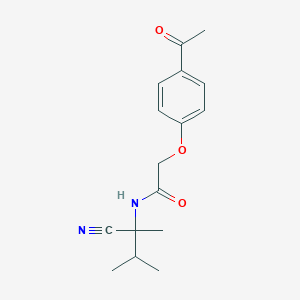

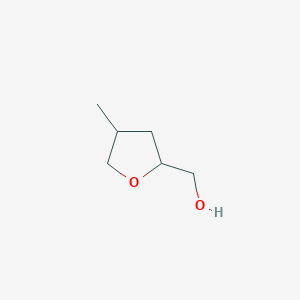

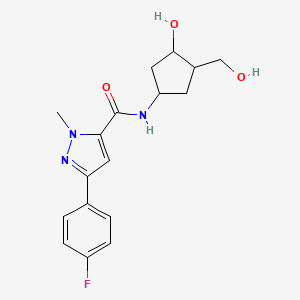

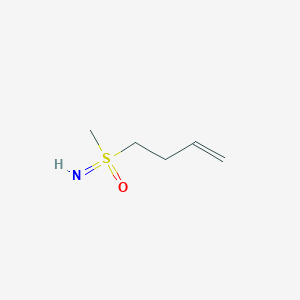

(4-Methyl-tetrahydro-furan-2-yl)-methanol

カタログ番号 B2983248

CAS番号:

6906-52-1

分子量: 116.16

InChIキー: FCHFDKDWVGHZMN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Methyl-tetrahydro-furan-2-yl)-methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized through a multi-step process, and its unique structure makes it a promising candidate for scientific research.

科学的研究の応用

Methanol as a H-Transfer Reactant

- Methanol has been used as a hydrogen-transfer agent for the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and aryl ketones, including furfural, to produce corresponding alcohols. This process is efficient and produces gaseous components as the only co-products, which are easily separated from the reaction medium (Pasini et al., 2014).

Novel Prins Cyclization

- (2-(4-Methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol reacts with different aldehydes to form cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives via InCl3-promoted Prins cyclization. This process offers a new approach for synthesizing these derivatives (Reddy et al., 2012).

Coupling Conversion of Bio-derived Furans and Methanol

- The coupling conversion of bio-derived furans and methanol over ZSM-5 enhances aromatic production. This method shows a significant synergistic effect between furans and methanol, leading to higher yields of aromatics and olefins, and reduced coke formation (Zheng et al., 2014).

Deoxygenation of Aqueous Furfural

- A process for converting furfural to 2-methyl furan using Cu0/Cu2O·SiO2 sites without extraneous gas has been developed. Methanol is utilized for in situ hydrogen generation, contributing to a highly selective formation process (Li et al., 2018).

Acid-catalyzed Reactions with Methanol

- Methanol shows distinct behaviors as a solvent in acid-catalyzed reactions involving furans. For example, in methanol, 5-hydroxymethylfurfural and furfuryl alcohol can be selectively converted into methyl levulinate, whereas in water, polymerization is more prevalent (Hu et al., 2015).

Methylotrophic Bacteria in Biotechnology

- Methylotrophic bacteria, which can utilize methanol as a carbon source, have potential for developing economically competitive bioprocesses based on methanol. This research is pivotal for the future of industrial biotechnology (Schrader et al., 2009).

Solvent Effects in Biomass Upgrading

- The solvent plays a critical role in selective activation of chemical bonds in biomass upgrading. Molybdenum carbides and nitrides are used in the liquid-phase hydrogenation of bioderived furfural, where alcohol solvents influence the reaction's selectivity (Deng et al., 2018).

Methanol Production and Applications

- Methanol, derived from renewable sources, serves as a crucial building block in various chemical syntheses and as a clean-burning fuel. The conversion of CO2 to methanol is especially notable for its potential in reducing CO2 emissions (Dalena et al., 2018).

特性

IUPAC Name |

(4-methyloxolan-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5-2-6(3-7)8-4-5/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHFDKDWVGHZMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methyl-tetrahydro-furan-2-yl)-methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983166.png)

![6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2983176.png)

![2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyridine](/img/structure/B2983180.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2983184.png)